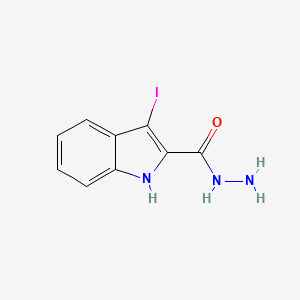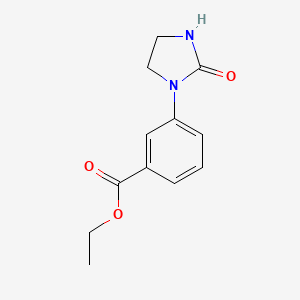
3-iodo-1H-indole-2-carbohydrazide
Descripción general
Descripción
3-iodo-1H-indole-2-carbohydrazide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mecanismo De Acción
Target of Action
3-Iodo-1H-indole-2-carbohydrazide, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a key component of many synthetic drug molecules and has been found to bind with high affinity to these targets . This makes it a valuable scaffold for the development of new and useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 30109 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
3-Iodo-1H-indole-2-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent antiviral activity by inhibiting the replication of certain viruses . It interacts with viral enzymes, such as RNA-dependent RNA polymerase, by binding to their active sites and preventing the synthesis of viral RNA. Additionally, this compound has been found to inhibit the activity of certain proteases, which are essential for viral maturation and replication . These interactions highlight the potential of this compound as a therapeutic agent against viral infections.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival . Furthermore, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, leading to programmed cell death . Its impact on cellular metabolism includes the inhibition of glycolysis, which is a key metabolic pathway for energy production in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, this compound inhibits the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound disrupts signaling pathways that are essential for cell growth and survival. Additionally, this compound has been shown to induce changes in gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme conditions can lead to the breakdown of the compound and a reduction in its biological activity . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where continuous exposure to this compound resulted in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as antiviral and anticancer activity, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome . It is important to carefully determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs and compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is internalized . Once inside the cell, this compound can interact with intracellular binding proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues and organs are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct this compound to these compartments . In the nucleus, the compound can interact with transcription factors and DNA, influencing gene expression and cellular responses . In the mitochondria, this compound can affect mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential and activating pro-apoptotic proteins .
Métodos De Preparación
The synthesis of 3-iodo-1H-indole-2-carbohydrazide typically involves the iodination of 1H-indole-2-carbohydrazide. One common method is the reaction of 1H-indole-2-carbohydrazide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
3-iodo-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbohydrazide group to an amine.
Aplicaciones Científicas De Investigación
3-iodo-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.
Medicine: Research explores its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparación Con Compuestos Similares
Similar compounds to 3-iodo-1H-indole-2-carbohydrazide include:
5-chloro-3-phenyl-1H-indole-2-carbohydrazide: Known for its potent antitubercular activity.
5-fluoro-3-phenyl-1H-indole-2-carbohydrazide: Exhibits significant antiviral properties.
1H-indole-3-carbaldehyde derivatives: Used as precursors for synthesizing biologically active molecules
This compound stands out due to the presence of the iodine atom, which enhances its chemical reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
3-iodo-1H-indole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHZIQURAQZQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)

![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)
![3-butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1405516.png)



![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405526.png)
![4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1405527.png)




